molecular formula C10H4Cl2N2 B4543679 (3,4-dichlorobenzylidene)malononitrile CAS No. 3138-23-6

(3,4-dichlorobenzylidene)malononitrile

Cat. No.: B4543679
CAS No.: 3138-23-6
M. Wt: 223.05 g/mol
InChI Key: LHEPUPUAFKDYOB-UHFFFAOYSA-N
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Description

(3,4-Dichlorobenzylidene)malononitrile is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of benzylidenemalononitriles, which are versatile intermediates in organic synthesis, particularly in Knoevenagel condensation reactions . These reactions are a powerful tool for forming carbon-carbon bonds and are frequently employed to synthesize valuable heterocyclic compounds and fine chemicals . Researchers can utilize this compound as a key precursor in the development of novel chemical entities. Its structure is of significant interest in medicinal and chemical biology research for constructing molecular scaffolds with potential biological activity. Benzylidenemalononitrile derivatives have been investigated for various properties, including as enzyme inhibitors and in the design of photoconductive materials . The specific substitution pattern of the 3,4-dichlorophenyl ring may influence the compound's reactivity, electronic properties, and interaction with biological targets, offering a valuable point of diversification for structure-activity relationship (SAR) studies. This product is intended for use by qualified researchers in controlled laboratory settings. It is supplied with comprehensive documentation, including handling and storage recommendations to ensure its stability and integrity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEPUPUAFKDYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277035
Record name (3,4-dichlorobenzylidene)malononitrile
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Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3138-23-6
Record name NSC494
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dichlorobenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 3,4 Dichlorobenzylidene Malononitrile

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a definitive method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of (3,4-dichlorobenzylidene)malononitrile displays several characteristic absorption bands that confirm its molecular structure. heteroletters.org

A prominent and sharp absorption peak observed around 2217 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. heteroletters.org The presence of two nitrile groups in a geminal position (attached to the same carbon) is confirmed by this strong signal. The stretching vibration of the carbon-carbon double bond (C=C) of the benzylidene group is typically observed in the 1600-1580 cm⁻¹ region. For this compound, a peak is noted at 1586 cm⁻¹. heteroletters.org Additional bands in the aromatic region, including one at 1511 cm⁻¹, correspond to the C=C stretching vibrations within the benzene (B151609) ring. heteroletters.org The presence of the chloro substituents on the aromatic ring is evidenced by absorptions in the fingerprint region; a band at 789 cm⁻¹ can be assigned to C-Cl stretching. heteroletters.org A further peak is recorded at 1197 cm⁻¹. heteroletters.org

Table 1: FTIR Spectral Data for this compound
Vibrational Frequency (cm⁻¹) Assignment Source(s)
2217 C≡N (Nitrile) Stretch heteroletters.org
1586 C=C (Alkene) Stretch heteroletters.org
1511 C=C (Aromatic) Stretch heteroletters.org
1197 C-H bend / C-C stretch heteroletters.org
789 C-Cl Stretch heteroletters.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Chemical Environment Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the vinylic and aromatic protons. rsc.org

The single vinylic proton (=CH–), being part of a conjugated system and deshielded by the adjacent electron-withdrawing nitrile groups, appears as a singlet in the downfield region. The three protons on the 1,2,4-trisubstituted dichlorophenyl ring exhibit a characteristic splitting pattern. The proton at position 2 (H-2), situated between the C-1 and C-3 positions, typically appears as a narrow doublet or singlet. The proton at position 5 (H-5) appears as a doublet of doublets, and the proton at position 6 (H-6) shows as a doublet. Published data identifies signals at approximately 7.35 ppm (singlet, 1H), 7.63-7.64 ppm (doublet, 1H), 7.68 ppm (singlet, 1H), and 7.80-7.81 ppm (doublet, 1H). heteroletters.org The singlet at 7.68 ppm is assigned to the vinylic proton, while the other signals correspond to the aromatic protons. heteroletters.org

Table 2: ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment Source(s)
~7.81 d 1H Aromatic H heteroletters.org
~7.68 s 1H Vinylic H heteroletters.org
~7.64 d 1H Aromatic H heteroletters.org
~7.35 s 1H Aromatic H heteroletters.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. The spectrum for this compound reveals distinct signals for each unique carbon atom. rsc.org The spectrum will show signals for the two nitrile carbons (C≡N), the carbons of the alkene moiety (C=C), and the six carbons of the dichlorophenyl ring. The nitrile carbons are typically found in the range of 110-120 ppm. The carbons of the C=C double bond are observed further downfield, with the carbon attached to the two nitrile groups appearing at a significantly lower field than the carbon bonded to the aromatic ring. The six aromatic carbons will appear in the typical aromatic region (120-140 ppm), with the carbons bearing the chloro substituents showing shifts influenced by the halogen's electronegativity and resonance effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. The molecular formula for this compound is C₁₀H₄Cl₂N₂. Its calculated molecular weight is approximately 223.06 g/mol .

The mass spectrum will exhibit a characteristic molecular ion peak cluster due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion will appear as a cluster of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1. The most abundant peak in this cluster will be for the ion containing two ³⁵Cl isotopes (nominal mass m/z = 222), followed by the ion with one ³⁵Cl and one ³⁷Cl (m/z = 224), and the smallest peak for the ion with two ³⁷Cl isotopes (m/z = 226).

Fragmentation of the molecular ion would be expected to involve the loss of a chlorine atom (M-35/37), a cyanide radical (M-26), or cleavage of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by its extended conjugated system, which includes the dichlorophenyl ring, the alkene double bond, and the two nitrile groups.

This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The primary electronic transition observed is a high-intensity π → π* transition, where an electron from a bonding π-orbital is promoted to an antibonding π*-orbital. This transition is characteristic of conjugated systems and is responsible for the strong UV absorbance. The presence of the electron-withdrawing chloro and nitrile groups can influence the exact wavelength of maximum absorbance (λmax). The absorption maximum for such a chromophore is expected to be in the near-UV region (200-400 nm).

Solid-State Structural Elucidation

The three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding the physical and chemical properties of a compound. X-ray diffraction techniques are the cornerstone for providing this information.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

For instance, the crystal structure of 2-(4-methylbenzylidene)malononitrile (B52347) reveals a nearly planar molecule. researchgate.net In the crystal, these molecules stack in a head-to-tail fashion. researchgate.net A similar planarity and packing arrangement can be anticipated for this compound.

Another analogous compound, (3,4-dimethoxybenzylidene)propanedinitrile, crystallizes in the triclinic space group P-1. irphouse.com Its crystal structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds. irphouse.com Given the presence of the dichlorophenyl ring, this compound is also likely to exhibit significant intermolecular interactions, including halogen bonding, which would influence its crystal packing.

A study on 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM) revealed the existence of two distinct crystal forms, an orthorhombic and a monoclinic system, obtained by varying crystallization conditions. mdpi.com This highlights the potential for polymorphism in benzylidene malononitrile (B47326) derivatives, a phenomenon that could also be relevant for the 3,4-dichloro substituted analogue.

Table 1: Representative Crystallographic Data for a Related Benzylidene Malononitrile Derivative

Parameter2-(4-Methylbenzylidene)malononitrile researchgate.net
Chemical FormulaC₁₁H₈N₂
Molecular Weight168.19
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0043 (5)
b (Å)7.5270 (5)
c (Å)9.5396 (6)
α (°)106.757 (4)
β (°)96.592 (4)
γ (°)105.204 (4)
Volume (ų)454.75 (5)
Z2

Note: This data is for a related compound and is presented to illustrate the type of information obtained from SC-XRD.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It provides a "fingerprint" of a specific crystalline phase and is used to assess phase purity, identify polymorphs, and determine unit cell parameters of a bulk sample. preprints.org

The PXRD pattern of a given compound is unique and is characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the different lattice planes in the crystal structure. While a specific, indexed PXRD pattern for this compound is not available in the reviewed literature, the technique would be instrumental in its routine characterization. The Hanawalt method, which involves comparing the d-spacings of the most intense diffraction lines to a reference database, is a common approach for identifying unknown compounds from their PXRD patterns. preprints.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a compound. libretexts.org

A typical TGA experiment generates a curve showing mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss are key parameters obtained from the TGA and its derivative (DTG) curve, respectively. For this compound, a TGA analysis would reveal the temperature at which it begins to degrade and the number of decomposition steps involved.

While specific TGA data for this compound was not found, a study on ortho-chlorobenzylidene barbiturate, a compound with a related structural motif, utilized TGA to study its thermal cyclization reaction. libretexts.org This indicates the utility of TGA in understanding the thermal behavior of complex organic molecules.

Table 2: Principles of Thermogravimetric Analysis (TGA)

ParameterDescription
MeasurementChange in mass of a substance as a function of temperature or time.
AtmosphereCan be controlled (e.g., inert like nitrogen, or reactive like air).
Key InformationThermal stability, decomposition temperatures, composition of multi-component systems, moisture and volatile content. mdpi.com
OutputTGA curve (mass vs. temperature/time) and DTG curve (rate of mass change vs. temperature/time).

Microscopic Techniques (e.g., Scanning Electron Microscopy (SEM)) for Morphology

Scanning electron microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of a material at the micro- and nanoscale. It provides detailed information about the size, shape, and texture of crystalline particles.

For this compound, SEM analysis would be crucial for characterizing the morphology of its crystalline form. This information is particularly important in materials science, where the physical form of a compound can significantly impact its properties and applications. For example, a study on related benzylidene malononitrile nanostructures utilized SEM to examine their morphologies. chemspider.com

Purity Determination Methods (e.g., HPLC, GC-MS, DSC, NMR)

Ensuring the purity of a chemical compound is paramount for accurate scientific research. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water. The purity is determined by calculating the area percentage of the main peak in the chromatogram. A study on the purity of o-chlorobenzylidene malononitrile reported a purity of 99.92% as determined by HPLC. ciac.jl.cn

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS would not only confirm the identity of the compound through its mass spectrum but also detect any volatile impurities. mdpi.com The mass spectrum is characterized by a molecular ion peak and a series of fragment ions that are indicative of the compound's structure. miamioh.edu For instance, in the GC-MS analysis of synthesized o-chlorobenzylidene malononitrile, a purity of 99% was determined, with minor impurities also being identified. mdpi.comnih.gov

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the purity of a crystalline substance based on the principle of melting point depression. The presence of impurities broadens the melting endotherm and lowers the melting point. A study on o-chlorobenzylidene malononitrile determined a purity of 99.89% using DSC. ciac.jl.cn

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for purity determination. Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. mdpi.com The presence of impurity peaks in the NMR spectrum can be used to estimate the purity level. The chemical shifts in the ¹H and ¹³C NMR spectra of various substituted benzylidene malononitriles have been reported, providing a basis for comparison. scielo.brrsc.orgrsc.orgnih.govoncotarget.com For example, the ¹H NMR spectrum of 2-(4-chlorobenzylidene)malononitrile shows characteristic signals for the aromatic and vinylic protons. rsc.org

Table 3: Comparison of Purity Determination Methods for a Related Isomer (o-Chlorobenzylidene Malononitrile)

Analytical MethodDetermined Purity (%) ciac.jl.cnPrinciple
High-Performance Liquid Chromatography (HPLC)99.92Separation based on polarity and quantification by UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS)99.25Separation of volatile compounds and identification by mass-to-charge ratio.
Differential Scanning Calorimetry (DSC)99.89Measurement of melting point depression due to impurities.
Nuclear Magnetic Resonance (NMR)94.0Quantification based on the integration of signals from the main compound versus impurities.

Note: This data is for the ortho-chloro isomer and illustrates the application of different analytical techniques for purity assessment.

Computational and Theoretical Chemistry Studies on 3,4 Dichlorobenzylidene Malononitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting molecular structure and electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a preferred method for investigating the structural and electronic properties of molecules due to its balance of accuracy and computational cost. For related compounds, functionals like B3LYP are commonly used with basis sets such as 6-311++G(d,p) to model the geometry and electronic characteristics. However, specific studies providing the optimized geometrical parameters (bond lengths, bond angles) and electronic structure details for (3,4-dichlorobenzylidene)malononitrile are not available in the reviewed literature.

Hartree-Fock (HF) and M06 Functional Applications

The Hartree-Fock (HF) method is a foundational ab initio approach that, while historically significant, is often superseded by DFT for higher accuracy in capturing electron correlation. Similarly, the M06 family of functionals is known for its broad applicability, especially in organometallic and noncovalent interaction studies. Despite their utility, no specific applications of HF or M06 functionals for the calculation of this compound's properties were identified in the search results.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is crucial for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gap and Chemical Reactivity Index

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability. While the principles are clear, specific calculated values for the HOMO-LUMO energies and the resulting energy gap for this compound have not been reported in the available literature. Consequently, associated chemical reactivity indices derived from these values are also unavailable.

Molecular Electrostatic Potential Surface (MEPS) Mapping

A Molecular Electrostatic Potential Surface (MEPS) map illustrates the charge distribution on a molecule's surface, highlighting regions susceptible to nucleophilic and electrophilic attack. Red areas typically indicate negative potential (electron-rich), while blue areas show positive potential (electron-poor). A MEPS map for this compound would provide insight into its reactive sites, but no such specific analysis has been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. It translates complex wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. Detailed NBO analysis, including stabilization energies from donor-acceptor interactions for this compound, is not present in the surveyed research.

Noncovalent Interactions and Supramolecular Assembly

Noncovalent interactions are the primary forces that dictate how molecules recognize each other and assemble into larger, ordered structures, known as supramolecular assemblies. For this compound, key noncovalent interactions would include hydrogen bonds, halogen bonds (involving the chlorine atoms), and π-π stacking interactions.

Computational methods are essential for analyzing these weak interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis can be used to visualize and quantify these interactions in the calculated electron density of the molecule. For instance, theoretical studies on other chlorinated organic molecules have demonstrated the crucial role of halogen···halogen and other non-covalent interactions in directing their packing in the solid state. researchgate.netresearchgate.net In a computational study of this compound, one would expect to identify and characterize bond critical points (BCPs) between atoms, which are indicative of interactions such as C-H···N, C-H···Cl, and Cl···Cl contacts.

The analysis of the Hirshfeld surface is another powerful computational tool used to visualize and quantify intermolecular interactions in crystals. This method maps various properties onto the surface, such as d_norm, which highlights regions of close contact between molecules. For analogous compounds, Hirshfeld analysis has been used to decompose the crystal packing into contributions from different types of intermolecular contacts, revealing the percentage of the surface involved in specific interactions. bohrium.com A similar analysis for this compound would provide quantitative insight into how the dichlorophenyl and malononitrile (B47326) moieties contribute to its supramolecular assembly.

Table 1: Illustrative Quantification of Intermolecular Contacts from a Hirshfeld Surface Analysis for this compound This table is illustrative, based on typical findings for similar organic halogen compounds, and does not represent published data for this specific molecule.

Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H~25-35%Represents the most frequent, though weakest, contacts.
C-H···N/N···H-C~15-25%Weak hydrogen bonds involving the nitrile groups, crucial for linking molecules.
C-H···Cl/Cl···H-C~10-20%Weak hydrogen bonds involving the chlorine substituents.
Cl···Cl~5-10%Halogen bonding, which can significantly influence packing orientation.
C···C~5-10%Indicates π-π stacking interactions between aromatic rings.

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

DFT calculations are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can be performed on the optimized geometry of this compound. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. Each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule, aided by potential energy distribution (PED) analysis. nih.gov For this molecule, key predicted peaks would include the C≡N stretch of the nitrile groups, C-Cl stretches, C=C stretch of the benzylidene bridge, and various C-H bending and stretching modes of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for predicting NMR chemical shifts (δ). scielo.org.za Theoretical ¹H and ¹³C NMR spectra can be calculated for the optimized structure of this compound. The calculated magnetic shielding tensors are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to yield chemical shifts that can be directly compared to experimental data. scielo.org.za Such calculations would predict the distinct chemical shifts for the protons and carbons of the 3,4-dichlorosubstituted ring and the malononitrile group.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. arxiv.org This approach computes the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λ_max) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. For this compound, TD-DFT calculations would likely predict intense π-π* transitions associated with the conjugated system formed by the aromatic ring and the dicyanovinyl group.

Table 2: Illustrative Predicted Spectroscopic Data for this compound using DFT This table is for illustrative purposes to show the type of data generated from computational studies and does not represent published data for this specific molecule.

SpectroscopyParameterPredicted Value (Illustrative)Assignment
IRWavenumber (cm⁻¹)~2230C≡N symmetric stretch
IRWavenumber (cm⁻¹)~1590C=C aromatic stretch
¹³C NMRChemical Shift (ppm)~115Cyano (C≡N) carbons
¹³C NMRChemical Shift (ppm)~135Aromatic C-Cl carbons
¹H NMRChemical Shift (ppm)~7.8Vinyl proton
UV-Visλ_max (nm)~320HOMO → LUMO (π-π*) transition

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. The Knoevenagel condensation is the classic route to synthesize benzylidenemalononitriles, involving the reaction of an aldehyde (3,4-dichlorobenzaldehyde) with an active methylene (B1212753) compound (malononitrile), typically under basic catalysis. nih.gov

A theoretical study of this reaction would involve:

Reactant, Product, and Intermediate Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates along the reaction pathway.

Transition State (TS) Searching: Locating the transition state structures that connect these minima on the potential energy surface. A transition state is a first-order saddle point, representing the maximum energy point along the minimum energy path.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. Reactants and products will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the connected reactant and product (or intermediate) to confirm the reaction pathway.

Nonlinear Optical (NLO) Properties Calculations

Molecules with large NLO responses are of significant interest for applications in optoelectronics and photonics. Benzylidenemalononitrile (B1330407) derivatives are classic examples of "push-pull" systems, where an electron-donating group (the phenyl ring) is connected via a π-conjugated bridge to an electron-accepting group (the dicyanovinyl moiety). This charge-transfer character can lead to significant NLO properties.

The key NLO parameters, the linear polarizability (α) and the first-order hyperpolarizability (β), can be calculated using DFT methods. researchgate.net These calculations are typically performed on the optimized molecular geometry. The magnitude of the first hyperpolarizability (β_tot) is a measure of the second-order NLO response.

For this compound, the two chlorine atoms act as weakly deactivating, electron-withdrawing groups on the phenyl ring. A computational study would quantify their effect on the molecule's NLO properties. Calculations on related molecules, such as other chlorinated benzylidenes, have shown that the nature and position of substituents can significantly tune the NLO response. researchgate.net By comparing the calculated hyperpolarizability of this compound to that of a standard NLO material like urea, its potential for NLO applications can be assessed. researchgate.net TD-DFT calculations can also be used to understand the relationship between the electronic transitions and the NLO response.

Reactivity and Reaction Pathways of 3,4 Dichlorobenzylidene Malononitrile

Reactivity of the α,β-Unsaturated Nitrile Moiety

The core reactivity of (3,4-dichlorobenzylidene)malononitrile stems from its nature as an α,β-unsaturated dinitrile. This arrangement, also known as a Michael acceptor, is characterized by a carbon-carbon double bond conjugated with the two electron-withdrawing nitrile groups (-C≡N). researchgate.netorganic-chemistry.orgyoutube.com This conjugation leads to a significant polarization of the C=C bond, rendering the β-carbon atom electron-deficient and thus highly electrophilic. researchgate.netorganic-chemistry.org

This electronic feature makes the molecule an excellent substrate for nucleophilic attack at the β-position in what is known as a Michael or conjugate addition reaction. organic-chemistry.orgyoutube.com The potency of various Michael acceptors as inducers of protective enzymes in biological systems has been shown to correlate with their reactivity towards sulfhydryl groups, highlighting the chemical reactivity of this class of compounds. researchgate.net The presence of two cyano groups significantly enhances the electrophilicity of the double bond compared to α,β-unsaturated ketones or esters, making benzylidenemalononitriles particularly reactive Michael acceptors. organic-chemistry.org

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic nature of the C=C double bond in this compound facilitates a wide range of nucleophilic additions and cycloaddition reactions, often leading to the synthesis of complex heterocyclic structures.

Nucleophilic Additions:

A primary reaction pathway involves the Michael addition of various nucleophiles. organic-chemistry.orgyoutube.com These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, the reaction of benzylidenemalononitriles with resonance-stabilized carbanions, such as those derived from active methylene (B1212753) compounds like malonates and nitroalkanes, is a classic example of a Michael addition. youtube.com Amines and thiols are also common nucleophiles that readily add to the activated double bond. organic-chemistry.orgnih.gov

The addition of nucleophiles can be the initial step in more complex, often one-pot, multicomponent reactions to generate diverse heterocyclic scaffolds. For example, this compound can react with various binucleophiles to produce pyrimidine (B1678525) and pyridopyrimidine derivatives, which are of significant interest in medicinal chemistry. nih.govresearchgate.net The synthesis of pyridopyrimidines often involves the initial reaction of an activated methylene compound, an aldehyde, and an amine. researchgate.net

A notable example is the synthesis of pyrimidine-2(1H)-thione derivatives through the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiourea (B124793). masterorganicchemistry.com Although not directly involving this compound, this illustrates a common strategy where an α,β-unsaturated system undergoes a Michael addition followed by cyclization. The reaction of dithiocarbamates with malononitrile (B47326) dimer also proceeds via conjugate addition to yield 1,4-dihydropyridine-2-thiols. researchgate.net

Table 1: Examples of Nucleophilic Addition Reactions with Benzylidenemalononitrile (B1330407) Derivatives

NucleophileProduct TypeReference
Malonate EstersMichael Adduct youtube.com
NitroalkanesMichael Adduct youtube.com
Aminesα-Aminonitriles/Amides organic-chemistry.org
ThiolsThioether Adducts nih.gov
Dithiocarbamates1,4-Dihydropyridine-2-thiols researchgate.net
Ketones3,3'-Disubstituted Oxindoles beilstein-journals.orgd-nb.info

Cycloaddition Reactions:

This compound, with its electron-poor double bond, can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org The reaction is highly efficient when the dienophile is substituted with electron-withdrawing groups, a condition well-met by the subject compound due to the two nitrile groups. organic-chemistry.org While specific examples with this compound are not extensively documented in the provided context, its structural features make it a prime candidate for such reactions. Pyrroles, for instance, which are generally poor dienes, have been shown to react with dienophiles bearing electron-withdrawing groups. researchgate.net

Chemoselective Reduction of the C=C Double Bond

The selective reduction of the carbon-carbon double bond in α,β-unsaturated nitriles, while leaving the nitrile and aromatic functionalities intact, is a valuable synthetic transformation. For compounds like this compound, this chemoselectivity can be challenging due to the presence of multiple reducible groups.

One common reagent for the reduction of aldehydes and ketones, sodium borohydride (B1222165) (NaBH₄), can, under specific conditions, be used for the reductive alkylation of malononitrile with aromatic aldehydes. organic-chemistry.org This process involves an initial Knoevenagel condensation followed by the reduction of the resulting C=C double bond. organic-chemistry.org The reduction of Michael adducts of isatylidenemalononitriles with NaBH₄ has also been reported to proceed efficiently. beilstein-journals.orgd-nb.info While NaBH₄ is generally less reactive towards C=C double bonds compared to more powerful reducing agents, its reactivity is enhanced when the double bond is part of a highly activated Michael acceptor system. masterorganicchemistry.com

Catalytic transfer hydrogenation is another effective method for the chemoselective reduction of activated double bonds. nih.govorganic-chemistry.org Hantzsch esters, for example, are mild reducing agents used in transfer hydrogenations of activated C=C bonds. organic-chemistry.org This method avoids the use of high-pressure hydrogen gas and can offer high selectivity. organic-chemistry.org The selective hydrogenation of chloronitrobenzenes to the corresponding anilines without dehalogenation has been achieved using specific catalysts, demonstrating that selective reductions in the presence of chloro-substituents are feasible. youtube.comresearchgate.net A catalytic system of InCl₃/NaBH₄ has also been shown to reduce aromatic nitriles to primary amines, indicating the complexity of predicting reaction outcomes with combined reagent systems. nih.gov

Table 2: Potential Reagents for Chemoselective C=C Reduction

Reagent/SystemReaction TypePotential OutcomeReference
Sodium Borohydride (NaBH₄)Hydride ReductionReduction of C=C bond masterorganicchemistry.comorganic-chemistry.org
Hantzsch EsterTransfer HydrogenationReduction of C=C bond organic-chemistry.org
Catalytic Hydrogenation (e.g., Pt/C)Catalytic HydrogenationReduction of C=C bond and/or other groups researchgate.netnih.gov
InCl₃/NaBH₄Hydride ReductionPotential for C=C and/or nitrile reduction nih.gov

Role of the Dichloroaryl Group in Modulating Reactivity

The 3,4-dichloroaryl group plays a crucial role in modulating the reactivity of the molecule primarily through its strong electron-withdrawing inductive effect. The two chlorine atoms on the phenyl ring pull electron density away from the benzylidene bridge and, by extension, from the α,β-unsaturated system.

This electron-withdrawing effect has several important consequences:

Increased Electrophilicity: The primary effect is the enhancement of the electrophilic character of the β-carbon. By withdrawing electron density, the dichloroaryl group further depletes the electron density at the β-position, making the molecule an even more potent Michael acceptor compared to unsubstituted or electron-donating group-substituted benzylidenemalononitriles. researchgate.net This increased reactivity is evident in Knoevenagel condensation reactions, where aromatic aldehydes bearing electron-withdrawing groups generally lead to higher reaction efficiencies. researchgate.net

Influence on Reaction Kinetics: The rate of nucleophilic attack is generally increased due to the heightened electrophilicity of the reaction center. Studies on the alkaline hydrolysis of para-substituted benzylidenemalononitriles have quantified the effect of substituents on electrophilic reactivity. nih.gov

Stabilization of Intermediates: The electron-withdrawing nature of the dichloroaryl group can stabilize anionic intermediates formed during nucleophilic attack. In the mechanism of nucleophilic aromatic substitution, electron-withdrawing groups are known to stabilize the intermediate Meisenheimer complex. researchgate.net While the attack on this compound is a conjugate addition rather than an aromatic substitution, a similar principle of stabilizing the resulting carbanionic intermediate applies.

Modification of Subsequent Reaction Pathways: In multicomponent reactions, the electronic nature of the substituents on the aromatic ring can influence the reaction pathway and the structure of the final heterocyclic product. For instance, in the synthesis of pyridopyrimidine derivatives, the nature of the substituent on the phenyl ring can affect the yields and types of products formed. masterorganicchemistry.com

Derivatization and Heterocyclic Synthesis Utilizing 3,4 Dichlorobenzylidene Malononitrile As a Synthon

Synthesis of Novel Benzylidenemalononitrile (B1330407) Derivatives

The primary route for synthesizing (3,4-dichlorobenzylidene)malononitrile and its derivatives is the Knoevenagel condensation. nih.govnih.gov This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326). quora.com For the title compound, 3,4-dichlorobenzaldehyde (B146584) is reacted with malononitrile.

The reaction is typically catalyzed by weak bases like piperidine (B6355638), β-alanine, or even efficient amino-bifunctional frameworks under mild conditions. nih.gov The presence of the two chlorine atoms on the benzaldehyde (B42025) ring acts as electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the carbanion of malononitrile and promoting the condensation reaction. nih.gov Studies have shown that electron-withdrawing groups on the aromatic aldehyde generally increase the efficiency and rate of the Knoevenagel condensation. nih.gov

The general applicability of the Knoevenagel condensation for producing various benzylidenemalononitrile derivatives is well-established. Different catalysts and solvent systems, including environmentally benign aqueous media, have been developed to optimize yield and reaction time. nih.govorientjchem.org

Table 1: Examples of Benzylidenemalononitrile Derivatives Synthesized via Knoevenagel Condensation

Aldehyde ReactantResulting Benzylidenemalononitrile DerivativeTypical Catalyst/ConditionsReference
3,4-DichlorobenzaldehydeThis compoundPiperidine in Ethanol (B145695)General Method
4-Hydroxybenzaldehyde2-(4-Hydroxybenzylidene)malononitrileNiCu@MWCNT, Water/Methanol, RT nih.gov
4-Nitrobenzaldehyde2-(4-Nitrobenzylidene)malononitrileNiCu@MWCNT, Water/Methanol, RT nih.gov
3,4,5-Trimethoxybenzaldehyde2-(3,4,5-Trimethoxybenzylidene)malononitrileNiCu@MWCNT, Water/Methanol, RT nih.gov

Use as a Key Intermediate in Heterocyclic Ring Formation

The electrophilic nature of the double bond in this compound makes it an excellent Michael acceptor. This reactivity is the cornerstone of its use in synthesizing a variety of heterocyclic rings through reactions where a nucleophile adds to the β-carbon, followed by an intramolecular cyclization.

Highly functionalized pyridine (B92270) derivatives can be synthesized using this compound as a key reactant. A common method involves its reaction with malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile). nih.govmdpi.com In this type of reaction, the malononitrile dimer acts as the nucleophile. The reaction conditions can be tuned to favor the formation of pyridine rings. nih.gov For example, reacting an arylidenemalononitrile with malononitrile dimer in acetic acid with ammonium (B1175870) acetate (B1210297) can yield poly-substituted pyridine derivatives. nih.gov The reaction proceeds through a series of Michael addition, cyclization, and elimination steps to construct the pyridine core.

The pyrazolo[3,4-d]pyrimidine scaffold is a purine (B94841) isostere and is of significant interest in medicinal chemistry. nih.govnih.govekb.eg this compound can serve as a precursor for these complex heterocycles. One synthetic strategy involves the reaction of an arylidene derivative with thiourea (B124793) in the presence of a base catalyst like sodium ethoxide, which can lead to the formation of a pyrazolo[3,4-d]pyrimidine core.

Another versatile approach begins with the synthesis of a 5-aminopyrazole-4-carbonitrile intermediate. nih.govnih.gov While not a direct reaction of this compound itself, this synthon can be incorporated into the pyrazole (B372694) ring which is subsequently fused with a pyrimidine (B1678525) ring. The synthesis often involves multiple steps:

Formation of a substituted 5-aminopyrazole.

Reaction of the aminopyrazole with a suitable one-carbon synthon (like formic acid or triethyl orthoformate) to build the pyrimidine ring. nih.gov

Further derivatization to yield the final target molecules.

The wide range of available substituted hydrazines and other building blocks allows for the creation of a diverse library of pyrazolo[3,4-d]pyrimidine derivatives. nih.govnih.govsemanticscholar.org

Table 2: Selected Examples of Synthesized Pyrazolo[3,4-d]pyrimidine Scaffolds

Starting MaterialsResulting Core StructureSynthetic StrategyReference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Formamide1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineCyclization of aminopyrazole nih.gov
Arylidene derivative, Thiourea4-Aryl-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidineCyclocondensation
2-(p-tolylamino)acetohydrazide, Ethoxymethylene malononitrile5-Amino-1-(p-tolylglycyl)-1H-pyrazolo[3,4-d]pyrimidineMulti-step synthesis involving pyrazole formation and subsequent cyclization nih.gov

The reactivity of this compound extends to the synthesis of other fused heterocyclic systems. For instance, it can be used to prepare pyrido[1,2-a]pyrimidines. The reaction of malononitrile dimer with 2-phenyl-3-piperidin-1-yl-acrylonitrile is reported to yield a pyrido[1,2-a]pyrimidine (B8458354) derivative, highlighting a pathway where benzylidenemalononitrile-type structures contribute to complex fused rings. nih.gov

Furthermore, the electron-poor diene character of similar structures allows them to participate in inverse electron-demand Diels-Alder (iEDDA) reactions with electron-rich dienophiles, leading to fused-ring systems. This reactivity opens pathways to flavonoid-type structures and other complex polycyclic compounds.

Structure-Reactivity Relationships in Derivatization (focus on molecular-level chemical interactions)

The synthetic versatility of this compound is a direct consequence of its specific molecular structure and the resulting electronic properties.

The key to its reactivity is the highly polarized carbon-carbon double bond. This polarization arises from the powerful electron-withdrawing effects of two key functionalities:

The Malononitrile Group: The two cyano (-C≡N) groups are potent resonance- and inductively-withdrawing groups. They delocalize the electron density from the double bond, rendering the β-carbon (the carbon atom attached to the phenyl ring) significantly electron-deficient.

The 3,4-Dichlorophenyl Group: The two chlorine atoms on the phenyl ring are strongly electronegative and exert a powerful inductive electron-withdrawing effect (-I effect). This effect is transmitted through the phenyl ring to the attached double bond, further depleting its electron density.

This synergistic electron withdrawal makes the β-carbon of the alkene a strong electrophilic center, highly susceptible to attack by a wide range of nucleophiles. This is the fundamental interaction in Michael addition reactions, which is the initial step in many of the heterocyclic syntheses described above. researchgate.net The reaction of this compound with a nucleophile (Nu⁻) begins with the attack on the β-carbon, forming a resonance-stabilized carbanion intermediate.

This intermediate is the gateway to derivatization. The newly formed single bond and the anionic center can then participate in subsequent intramolecular cyclization reactions. The cyano groups themselves are also versatile functional handles; they can be hydrolyzed to amides or carboxylic acids, or they can participate directly in cyclization steps to form nitrogen-containing rings. googleapis.com The specific reaction pathway and the final heterocyclic product are determined by the nature of the nucleophile and the reaction conditions employed.

Advanced Applications and Methodological Contributions in Chemical Science

Development of Green Chemical Processes for Synthesis

The synthesis of (3,4-dichlorobenzylidene)malononitrile, primarily through the Knoevenagel condensation of 3,4-dichlorobenzaldehyde (B146584) and malononitrile (B47326), has been a focal point for the development of environmentally benign synthetic methodologies. These green approaches aim to minimize or eliminate the use of hazardous solvents and reagents, reduce energy consumption, and improve reaction efficiency.

Solvent-Free and Water-Based Syntheses: A significant advancement in the green synthesis of benzylidenemalononitrile (B1330407) derivatives involves conducting the Knoevenagel condensation in water or under solvent-free conditions. dntb.gov.uawisdomlib.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated that catalysts like 1-methyl imidazole (B134444) can effectively promote the reaction in an aqueous medium, leading to high yields and simplified product isolation. dntb.gov.ua Solvent-free approaches, often facilitated by grinding or microwave irradiation, further enhance the green credentials of the synthesis by eliminating the need for any solvent, thus reducing waste and potential environmental contamination. wisdomlib.org

Microwave and Ultrasound-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov In the context of synthesizing this compound, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.gov This efficiency stems from the direct interaction of microwaves with polar molecules, leading to rapid and uniform heating.

Similarly, ultrasound-assisted synthesis has been explored as a green alternative. nih.govresearchgate.net Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation, which promotes mass transfer and catalyst activity. nih.govnih.gov

Ionic Liquids as Green Reaction Media: Ionic liquids (ILs) are considered "designer solvents" due to their unique properties, such as negligible vapor pressure, high thermal stability, and recyclability. researchgate.netijbsac.orgnih.gov They can act as both the solvent and catalyst in the Knoevenagel condensation. nih.gov The use of ILs can lead to high product yields and allows for easy separation and recycling of the reaction medium, contributing to a more sustainable process. researchgate.netnih.gov

Table 1: Comparison of Green Synthesis Methodologies for Benzylidenemalononitrile Derivatives
MethodologyKey FeaturesTypical Catalysts/ConditionsAdvantages
Water-Based SynthesisUtilizes water as the reaction solvent.1-methyl imidazole, β-alanineEnvironmentally benign, non-toxic, readily available solvent.
Solvent-Free SynthesisReaction occurs between neat reactants.Grinding, solid supports (e.g., alumina, clay)Eliminates solvent waste, simplifies work-up.
Microwave-Assisted SynthesisEmploys microwave irradiation for heating.Often catalyst-free or with minimal catalystDrastically reduced reaction times, improved yields.
Ultrasound-Assisted SynthesisUses ultrasonic waves to promote the reaction.Various catalysts, often at room temperatureEnhanced reaction rates, energy efficiency.
Ionic Liquid MediaIonic liquid serves as solvent and often as catalyst.[HNMP][HSO4], [HSO3-b-Py]·HSO4Recyclable, tunable properties, enhanced reaction rates.

Catalyst Evaluation and Design Utilizing the Knoevenagel Condensation

The Knoevenagel condensation reaction for synthesizing this compound is a valuable model reaction for evaluating the efficacy and design of novel catalysts. The focus has been on developing heterogeneous and recyclable catalysts to improve the sustainability and economic viability of the process.

Heterogeneous Catalysts: A variety of solid catalysts have been investigated for this reaction. Calcium ferrite (B1171679) nanoparticles have been shown to be an efficient, cheaper, and reusable catalyst, providing excellent yields in shorter reaction times. orientjchem.org The magnetic nature of these nanoparticles allows for easy separation from the reaction mixture using an external magnet. orientjchem.org

Mechanically interlocked nanotubes (MINTs) functionalized with basic nitrogenous moieties represent another innovative approach. nih.gov These catalysts exhibit high activity and can be recycled multiple times without a significant loss of performance. nih.gov Organic-inorganic hybrid silica (B1680970) materials containing imidazolium (B1220033) and dihydroimidazolium salts have also been developed as active and reusable organocatalysts for the Knoevenagel condensation under solvent-free conditions. uab.catuab.cat

Catalyst Performance and Recyclability: The performance of these catalysts is typically evaluated based on reaction time, product yield, and their ability to be recycled and reused. For instance, some MINT catalysts have been shown to be recyclable for at least five cycles without any appreciable loss of activity. nih.gov The development of such robust and recyclable catalysts is a key objective in green chemistry.

Table 2: Performance of Various Catalysts in the Knoevenagel Condensation for Benzylidenemalononitrile Synthesis
CatalystReaction ConditionsYield (%)RecyclabilityReference
Calcium Ferrite NanoparticlesMethanol, refluxExcellentReusable for at least 4 cycles orientjchem.org
Mechanically Interlocked Nanotubes (MINTs)Ethanol (B145695), room temperature to refluxHighRecyclable for at least 5 cycles nih.gov
Imidazolium-based Hybrid SilicaSolvent-freeHighReusable for up to 5 runs uab.catuab.cat
Basic Ionic Liquid on MOFs-ExcellentExcellent reusability patsnap.com

Exploration in Materials Science

The unique electronic and structural features of this compound make it an interesting candidate for applications in materials science, particularly in the fields of nonlinear optical (NLO) materials and as a theoretical corrosion inhibitor.

Nonlinear Optical (NLO) Materials: Organic molecules with donor-π-acceptor structures, like benzylidenemalononitrile derivatives, are known to exhibit significant third-order NLO properties. nih.gov These materials are of interest for applications in photonics and optoelectronics, such as optical switching and data storage. nih.gov The NLO properties of 2-(4-chlorobenzylidene)malononitrile, a closely related compound, have been investigated using the Z-scan technique. researchgate.net This study revealed that the compound exhibits a negative nonlinear refractive index (self-defocusing) and nonlinear absorption. researchgate.net The third-order susceptibility, a measure of the NLO response, was found to be on the order of 10-6 esu. researchgate.net It is expected that this compound would exhibit similar NLO behavior due to its analogous structure.

Table 3: Third-Order Nonlinear Optical Properties of 2-(4-chlorobenzylidene)malononitrile (as a proxy for the 3,4-dichloro derivative)
ParameterValueTechniqueReference
Nonlinear Refractive Index (n₂)Negative (self-defocusing)Z-scan researchgate.net
Nonlinear Absorption Coefficient (β)Dependent on laser powerZ-scan researchgate.net
Third-Order Susceptibility (χ⁽³⁾)~10⁻⁶ esuZ-scan researchgate.net

Theoretical Corrosion Inhibitors: Organic compounds containing heteroatoms (like nitrogen) and π-electrons are often effective corrosion inhibitors for metals in acidic media. ijcsi.pronih.gov They function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. ijcsi.pronih.gov While experimental data for this compound as a corrosion inhibitor is not readily available, its potential can be evaluated through computational methods like Density Functional Theory (DFT). gsconlinepress.comnanobioletters.comresearchgate.netresearchgate.net

DFT studies can predict the interaction between the inhibitor molecule and the metal surface by calculating parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. gsconlinepress.comnanobioletters.com A high HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy suggests a higher ability to accept electrons from the metal. A small energy gap generally correlates with higher inhibition efficiency. nanobioletters.com The presence of nitrogen atoms and the aromatic ring in this compound suggests it could theoretically act as a mixed-type corrosion inhibitor.

Analytical Methods for Compound Detection and Quantification

The accurate detection and quantification of this compound are crucial for quality control, reaction monitoring, and various application studies. A range of chromatographic and spectroscopic techniques are employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and analysis of benzylidenemalononitrile analogues. zenodo.orgresearchgate.net Reversed-phase HPLC is particularly useful for determining the hydrophobicity of these compounds, which can be correlated with their biological activity. zenodo.orgresearchgate.net GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds. shawnee.eduspectroscopyonline.com Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of the synthesis reaction. zenodo.org

Spectroscopic and Other Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for the structural elucidation and purity assessment of the synthesized compound. zenodo.orgresearchgate.net Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the nitrile (C≡N) and alkene (C=C) moieties. zenodo.orgresearchgate.net Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. zenodo.orgresearchgate.net For purity determination, Differential Scanning Calorimetry (DSC) can also be employed, which measures the heat flow associated with thermal transitions of the material.

Table 4: Analytical Techniques for the Characterization of Benzylidenemalononitrile Derivatives
TechniquePurposeKey Information Obtained
HPLCSeparation, quantification, purity assessmentRetention time, peak area, hydrophobicity (log P)
GC-MSSeparation, identification, quantificationRetention time, mass spectrum, fragmentation pattern
NMR SpectroscopyStructural elucidation, purityChemical shifts, coupling constants, integration
IR SpectroscopyFunctional group identificationVibrational frequencies of characteristic bonds
DSCPurity determination, thermal propertiesMelting point, enthalpy of fusion

Conclusion and Future Research Directions

Summary of Current Research Advancements

Research into (3,4-dichlorobenzylidene)malononitrile and its analogs is primarily anchored in their role as versatile chemical intermediates. eurekaselect.com The foundational method for its synthesis is the Knoevenagel condensation, a reliable reaction between an aldehyde (3,4-dichlorobenzaldehyde) and an active methylene (B1212753) compound (malononitrile). eurekaselect.comnih.gov

The broader family of benzylidenemalononitrile (B1330407) derivatives has garnered significant attention for a range of biological and material properties. These compounds are frequently used as starting points in organic synthesis and have shown potential as anticancer, antifungal, and antibacterial agents. nih.govresearchgate.netnih.gov Furthermore, they have been investigated for their utility in creating solvato-chromic dyes, organic semiconductors, and materials for photoconductive cells. researchgate.netnih.gov Specific substituted derivatives have been synthesized and evaluated for targeted applications, such as tyrosinase inhibitors for anti-melanogenic purposes in cosmetics. nih.govnih.gov This body of work establishes BMNs as a privileged scaffold in both medicinal chemistry and materials science.

Table 1: Research Applications of Benzylidenemalononitrile (BMN) Derivatives
FieldApplicationKey FindingsCitations
Medicinal Chemistry AnticancerDerivatives show activity against cancer cell lines, potentially by inhibiting enzymes like epidermal growth factor tyrosine kinase. nih.gov
Antifungal/AntibacterialCertain BMNs exhibit inhibitory action against various fungal and bacterial strains. nih.govnih.gov
Enzyme InhibitionSpecifically designed derivatives can act as potent and selective enzyme inhibitors, such as tyrosinase inhibitors for cosmetic use. nih.govnih.gov
Materials Science Organic SemiconductorsThe malononitrile (B47326) group is a strong electron acceptor, making these compounds building blocks for organic electronic materials. researchgate.netmdpi.comsigmaaldrich.com
Nonlinear Optics (NLO)Derivatives are used to create chromophores with high molecular hyperpolarizability for NLO applications. researchgate.netjhuapl.edu
Dyes & PigmentsThe extended π-system allows for the development of solvato-chromic and other functional dyes. researchgate.net
Liquid CrystalsUsed in the synthesis of photo-crosslinkable main-chain liquid crystalline polymers. researchgate.net researchgate.net
Organic Synthesis Heterocyclic PrecursorsAct as versatile synthons for a wide range of heterocyclic compounds like pyrans, pyridines, and thiophenes. eurekaselect.comresearchgate.net

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the broad interest in BMNs, research specifically focused on the this compound isomer reveals several knowledge gaps:

Targeted Biological Screening: While general BMNs have been screened, a comprehensive evaluation of the 3,4-dichloro derivative against a wide panel of biological targets (e.g., kinases, microbial strains) is lacking. Its specific substitution pattern may offer unique activity profiles that remain undiscovered.

Ecotoxicity and Biodegradation: Halogenated organic compounds can raise environmental concerns. mdpi.com Studies on the ecotoxicity and potential biodegradation pathways for this compound, similar to those conducted for the 2-chloro isomer (CS gas), are a significant untapped avenue of research that is crucial for sustainable application. mdpi.com

Mechanistic Elucidation: For many of the reported activities of BMNs, such as anticancer effects, the precise molecular mechanisms are often inferred or studied in silico. nih.gov In-depth biochemical and cell-based assays to elucidate the specific interactions of the 3,4-dichloro isomer are needed.

Solid-State Characterization: For materials science applications, a thorough investigation of the solid-state properties of this compound, including crystallography, polymorphism, and charge transport characteristics, is essential but currently underexplored. mdpi.com

Projections for Future Synthetic Methodologies

Future synthetic efforts will likely focus on enhancing the efficiency, safety, and environmental footprint of the Knoevenagel condensation.

Green Chemistry Approaches: A prominent trend is the move towards greener reaction conditions. This includes the use of water as a solvent, which can simplify product isolation through precipitation, and the use of biodegradable, inexpensive organocatalysts like β-alanine. uni-regensburg.deresearchgate.neteurekaselect.com

Heterogeneous Catalysis: To improve catalyst recyclability and streamline purification, the development of solid-supported catalysts is a key projection. Examples from related syntheses include silica-supported ammonium (B1175870) acetate (B1210297) and advanced nanohybrids, such as monodisperse nickel/copper nanoparticles on multi-walled carbon nanotubes (NiCu@MWCNT), which have demonstrated high catalytic performance under mild conditions. eurekaselect.comnih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (often to minutes) and improve yields for Knoevenagel condensations, often under catalyst-free conditions. nih.goveurekaselect.com Photochemical methods, using visible light to generate the aldehyde in situ from a benzyl (B1604629) alcohol, represent another innovative, one-pot approach. uni-regensburg.deresearchgate.net

Potential for Novel Derivative Synthesis and Transformations

The structure of this compound is ripe for further chemical exploration. The electron-deficient alkene and the two nitrile groups are reactive handles for a multitude of transformations. researchgate.net

Heterocyclic Synthesis: The compound is an ideal precursor for constructing complex heterocyclic systems. eurekaselect.com A particularly notable transformation is the Gewald reaction , where it can react with elemental sulfur and a base to yield polysubstituted 2-aminothiophenes. researchgate.netwikipedia.orgresearchgate.net These thiophene (B33073) derivatives are important pharmacophores in medicinal chemistry and building blocks for functional materials. sigmaaldrich.comresearchgate.net

Multi-component Reactions: Its activated double bond makes it a prime candidate for use in multi-component reactions (MCRs) to rapidly build molecular complexity and generate libraries of novel pyran, pyridine (B92270), and pyrimidine (B1678525) derivatives. eurekaselect.com

Reduction and Cyclization: Selective reduction of the nitrile groups or the double bond can lead to various saturated and partially saturated derivatives, expanding the available chemical space for biological screening.

Interdisciplinary Research Opportunities in Chemical Physics and Materials Science

The unique electronic properties of this compound, conferred by the electron-withdrawing dichloro-phenyl and dicyano-vinyl groups, open up significant interdisciplinary research avenues.

Nonlinear Optics (NLO): Organic molecules with strong electron donor and acceptor groups separated by a conjugated bridge are the foundation of molecular NLO materials. researchgate.netjhuapl.edu The malononitrile group is a powerful electron acceptor. researchgate.net Coupling this with various donor groups on the phenyl ring could lead to new chromophores for applications like optical switching and frequency generation. jhuapl.edurochester.edu The study of how the 3,4-dichloro substitution modulates the second- and third-order nonlinear susceptibilities is a key area for chemical physicists. rochester.edu

Organic Semiconductors: Triphenylamine and thiophene-based derivatives are cornerstones of organic semiconductor research. mdpi.comsigmaaldrich.com The this compound scaffold can be used to create novel electron-deficient materials. Synthesizing derivatives and investigating their charge mobility, thin-film morphology, and performance in devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) is a promising research direction. mdpi.comgoogle.com

Molecular Engineering for Sensing: The solid-state fluorescence of BMN derivatives can be sensitive to their molecular packing. mdpi.com Research into the mechanochromism (color change upon grinding or pressure) of this compound crystals could lead to applications in pressure sensing and information encryption. mdpi.com

Q & A

Q. What are the optimal synthetic routes for (3,4-dichlorobenzylidene)malononitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation. A common method involves reacting 3,4-dichlorobenzaldehyde with malononitrile in ethanol or acetonitrile under basic catalysis (e.g., piperidine or NaOH). For example, details a similar synthesis for 2-(4-nitrobenzylidene)malononitrile, where malononitrile and aldehyde are mixed in ethanol with piperidine, yielding ~49% after recrystallization. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates.
  • Catalyst : Piperidine or NaHCO₃ improves condensation efficiency.
  • Purification : Recrystallization from EtOH/water or CH₂Cl₂/ethyl acetate mixtures ensures purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • IR spectroscopy : The nitrile (C≡N) stretch appears at ~2200–2250 cm⁻¹, while aromatic C-Cl bonds show peaks near 750–800 cm⁻¹ ( ).
  • ¹H-NMR : The benzylidene proton (CH=) resonates as a singlet at δ 8.5–9.0 ppm ( ).
  • X-ray crystallography : SHELX programs ( ) can resolve crystal packing and confirm stereochemistry. Geometric parameters (e.g., bond angles) provide insights into conjugation and stability.

Q. What are the solubility and stability considerations for handling this compound?

  • Solubility : Soluble in polar solvents (DCM, ethyl acetate, DMF) but poorly in water.
  • Stability : Stable under inert conditions but may decompose under prolonged UV exposure or high humidity. Store in airtight containers at 2–8°C ( ).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in multicomponent reactions?

Density Functional Theory (DFT) calculations can model:

  • Electrophilicity : The α,β-unsaturated nitrile moiety acts as a Michael acceptor, enabling nucleophilic attacks.
  • Transition states : For reactions like cycloadditions or [1,3]-dipolar additions (e.g., with azomethine ylides).
    Experimental validation via kinetic studies (e.g., monitoring by TLC or HPLC) is critical to confirm computational predictions ( ).

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies).
  • Structural analogs : Compare with related compounds like Tyrphostin AG-18 ( ), which inhibits tyrosine kinases.
  • Dose-response curves : Ensure IC₅₀ values are reproducible across cell lines. Meta-analyses of PubChem/CAS data ( ) can identify trends.

Q. How does the compound perform as a ligand in metal-catalyzed reactions?

The nitrile groups can coordinate transition metals (e.g., Cu²⁺ or Fe³⁺). demonstrates its use in synthesizing α-aminoketones via catalytic pathways. Key metrics:

  • Catalytic efficiency : Turnover numbers (TON) >100 under optimized conditions.
  • Substrate scope : Compatibility with aryl halides or alkenes.

Q. What are the toxicological implications of this compound in in vitro studies?

  • Acute toxicity : Classified as Category 4 (oral) and Category 2 (skin/eye irritation) per GHS ( ).
  • Mitigation : Use PPE (gloves, goggles) and fume hoods. LC-MS/MS can detect metabolites in cell lysates ( ).

Key Recommendations for Researchers

  • Prioritize recrystallization for purity ( ).
  • Use SHELX for crystallographic refinement to resolve structural ambiguities ( ).
  • Cross-validate biological activity using orthogonal assays ( ).

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.